Cas no 153903-21-0 (tert-butyl 2-fluorobenzylcarbamate)

Tert-butyl 2-fluorobenzylcarbamate is a fluorinated carbamate derivative commonly used as an intermediate in organic synthesis and pharmaceutical research. Its key advantages include the presence of a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions. The fluorine substituent on the benzyl ring introduces electronic effects that can influence reactivity and binding properties in medicinal chemistry applications. This compound is particularly valuable in peptide synthesis and drug development, where controlled functional group manipulation is required. Its well-defined structure and compatibility with standard synthetic protocols make it a reliable building block for constructing complex molecules.
tert-butyl 2-fluorobenzylcarbamate structure
153903-21-0 structure
Product Name:tert-butyl 2-fluorobenzylcarbamate
CAS No:153903-21-0
MF:C12H16FNO2
MW:225.259346961975
CID:5151481
PubChem ID:57429001
Update Time:2025-05-27

tert-butyl 2-fluorobenzylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-fluorobenzylcarbamate
    • tert-Butyl (2-fluorobenzyl)carbamate
    • AKOS013100949
    • DTXSID501212788
    • DB-125960
    • (2-fluoro-benzyl)-carbamic acid tert-butyl ester
    • tert-butoxycarbonyl-2-fluoro-benzylamine
    • NKMBCTDYIIRIKW-UHFFFAOYSA-N
    • 1,1-Dimethylethyl N-[(2-fluorophenyl)methyl]carbamate
    • F78417
    • TERT-BUTYL N-[(2-FLUOROPHENYL)METHYL]CARBAMATE
    • SCHEMBL4590703
    • 153903-21-0
    • Inchi: 1S/C12H16FNO2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H,14,15)
    • InChI Key: NKMBCTDYIIRIKW-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NCC1=CC=CC=C1F

Computed Properties

  • Exact Mass: 225.11650692g/mol
  • Monoisotopic Mass: 225.11650692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 38.3Ų

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